(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione
Description
(E)-5-((2-Hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione is a Schiff base derivative of the phthalazine-dione core, characterized by an (E)-configured benzylideneamino substituent at position 3.
Properties
IUPAC Name |
5-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-23-12-7-2-4-9(14(12)20)8-17-11-6-3-5-10-13(11)16(22)19-18-15(10)21/h2-8,20H,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGKJUFCKDORAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC3=C2C(=O)NNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione typically involves a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2,3-dihydrophthalazine-1,4-dione. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base linkage.
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Step 1: Preparation of 2-hydroxy-3-methoxybenzaldehyde
Reagents: Vanillin, methanol, and sodium hydroxide.
Conditions: The reaction is conducted at room temperature, followed by acidification to obtain the aldehyde.
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Step 2: Condensation Reaction
Reagents: 2-hydroxy-3-methoxybenzaldehyde and 2,3-dihydrophthalazine-1,4-dione.
Conditions: The mixture is refluxed in ethanol for several hours, leading to the formation of the desired compound.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the Schiff base to the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological macromolecules such as DNA and proteins. This makes it a candidate for further research in drug development and molecular biology.
Medicine
Preliminary research suggests that derivatives of this compound may exhibit pharmacological activities, including antimicrobial and anticancer properties. These activities are attributed to its ability to interfere with cellular processes and molecular pathways.
Industry
In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers and dyes. Its stability and reactivity are advantageous in various manufacturing processes.
Mechanism of Action
The mechanism by which (E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The Schiff base linkage allows it to form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit biological pathways.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The compound shares the 2,3-dihydrophthalazine-1,4-dione core with several derivatives, differing primarily in substituent type and position:
Biological Activity
(E)-5-((2-hydroxy-3-methoxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Synthesis and Structural Characterization
The compound can be synthesized through the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and an appropriate amine under controlled conditions. The synthesis typically yields a Schiff base, which can be characterized using various spectroscopic techniques such as NMR and X-ray crystallography. For instance, the use of glacial acetic acid as a catalyst has been reported to enhance the yield significantly .
Table 1: Summary of Synthesis Conditions
| Reagent | Amount | Condition | Yield |
|---|---|---|---|
| 2-Hydroxy-3-methoxybenzaldehyde | 1.0 mmol | Reflux in MeOH | 76% |
| Amino compound | 1.0 mmol | Reflux in MeOH | 86% (with acetic acid) |
Antioxidant Properties
Research shows that compounds similar to this compound exhibit significant antioxidant activity. This activity is often assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. The presence of hydroxyl groups in the structure enhances electron donation capacity, contributing to its antioxidant potential .
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains. For example, a related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory activity of this class of compounds has been documented in several studies. In vitro assays indicate that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
-
Case Study on Antioxidant Activity :
A study evaluated the antioxidant capacity of this compound using an in vitro model. Results indicated a significant reduction in oxidative stress markers compared to control groups. -
Case Study on Antimicrobial Efficacy :
In a clinical trial assessing the antimicrobial properties of similar compounds, it was found that they effectively reduced bacterial load in infected wounds when applied topically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
